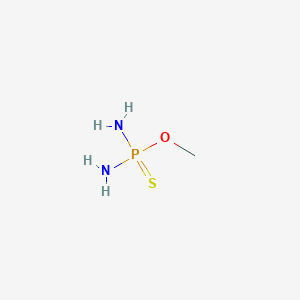
o-Methyl phosphorodiamidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-Methyl phosphorodiamidothioate: is an organophosphorus compound with the chemical formula C2H8N2OPS . It is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of a phosphorus atom bonded to a methyl group, an amino group, and a thioate group, making it a versatile molecule in chemical synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-Methyl phosphorodiamidothioate typically involves the reaction of phosphorus trichloride (PCl3) with methanol to form O-methyl phosphorodichloridothioate. This intermediate is then reacted with ammonia to yield this compound. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The final product is purified through distillation or crystallization to achieve the desired quality for commercial use .
Chemical Reactions Analysis
Types of Reactions: o-Methyl phosphorodiamidothioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the thioate group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form different phosphorodiamidothioate derivatives.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phosphorodiamidothioate derivatives.
Substitution: Various substituted phosphorodiamidothioate compounds.
Scientific Research Applications
Chemistry: o-Methyl phosphorodiamidothioate is used as a reagent in organic synthesis, particularly in the formation of phosphoramide bonds. It is also employed in the synthesis of other organophosphorus compounds .
Biology: In biological research, this compound is used to study enzyme inhibition and protein phosphorylation. It serves as a model compound to understand the interactions between organophosphorus compounds and biological molecules .
Industry: In the industrial sector, this compound is used in the production of pesticides and herbicides. Its ability to inhibit certain enzymes makes it effective in controlling pests and weeds .
Mechanism of Action
The mechanism of action of o-Methyl phosphorodiamidothioate involves the inhibition of specific enzymes, particularly those containing serine residues in their active sites. The compound forms a covalent bond with the serine residue, leading to the inactivation of the enzyme. This mechanism is similar to that of other organophosphorus compounds, which are known to inhibit acetylcholinesterase and other serine hydrolases .
Comparison with Similar Compounds
- O,O-Dimethyl phosphoramidothioate
- O,S-Dimethyl phosphoramidothioate
- Methamidophos
Comparison: o-Methyl phosphorodiamidothioate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to O,O-Dimethyl phosphoramidothioate, it has a different reactivity profile, making it suitable for specific applications in synthesis and enzyme inhibition. Methamidophos, on the other hand, is more commonly used as a pesticide, whereas this compound finds broader applications in research and industry .
Properties
CAS No. |
40334-50-7 |
|---|---|
Molecular Formula |
CH7N2OPS |
Molecular Weight |
126.12 g/mol |
IUPAC Name |
diaminophosphinothioyloxymethane |
InChI |
InChI=1S/CH7N2OPS/c1-4-5(2,3)6/h1H3,(H4,2,3,6) |
InChI Key |
XEHPPVJAARCHPS-UHFFFAOYSA-N |
Canonical SMILES |
COP(=S)(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















